Advanced Profiling of CAS 75926-51-1: Physicochemical Properties, Safety Data, and Synthetic Methodologies
Advanced Profiling of CAS 75926-51-1: Physicochemical Properties, Safety Data, and Synthetic Methodologies
Executive Summary
In the landscape of medicinal chemistry, bicyclic heterocycles serve as privileged scaffolds for drug discovery. CAS 75926-51-1 , formally known as 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (or 5,6,7,8-Tetrahydroquinoline-2,8-diol), is a highly versatile building block. Featuring both a secondary hydroxyl group and a lactam moiety, this compound provides orthogonal reactive sites that can be selectively functionalized to generate rigidified analogs of beta-agonists, phosphodiesterase (PDE) inhibitors, and novel neuroactive agents.
This whitepaper provides an authoritative guide to the physicochemical properties of CAS 75926-51-1, establishes a rigorous safety and handling protocol, and details a self-validating synthetic methodology for its regioselective functionalization.
Structural Analysis and Physicochemical Profiling
Understanding the physical properties of CAS 75926-51-1 is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The presence of the lactam ring imparts significant hydrogen-bonding capability, which elevates its boiling point and influences its solubility profile (favoring polar aprotic solvents like DMF or DMSO).
The quantitative physicochemical data for CAS 75926-51-1, aggregated from computed models and chemical databases such as and [1], is summarized in Table 1.
Table 1: Physicochemical Properties of CAS 75926-51-1
| Property | Value |
| IUPAC Name | 8-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |
| CAS Number | 75926-51-1 |
| EC Number | 278-345-3 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| Density (Computed) | 1.27 g/cm³ |
| Boiling Point (Computed) | 489 ºC at 760 mmHg |
| Flash Point (Computed) | 249.5 ºC |
| Hydrogen Bond Donors | 2 (Hydroxyl -OH, Lactam -NH) |
| Hydrogen Bond Acceptors | 2 (Hydroxyl -O-, Carbonyl =O) |
Safety Data, Hazard Mitigation, and GHS Compliance
As a biologically active heterocyclic intermediate, CAS 75926-51-1 must be handled with strict adherence to Globally Harmonized System (GHS) protocols. While not classified as acutely lethal, the dual hydrogen-bonding sites allow for rapid dermal absorption and potential mucosal irritation.
Hazard Classification
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Skin Irritation (Category 2): Causes skin irritation (H315).
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Eye Irritation (Category 2A): Causes serious eye irritation (H319).
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).
Causal Safety Protocols
Safety is not merely a checklist; it is a system of physical and chemical barriers.
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Engineering Controls: Because the compound is a fine powder that can become aerosolized during transfer, all weighing and manipulation must occur within a certified Class II fume hood. This prevents inhalation of particulates (mitigating H335).
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Personal Protective Equipment (PPE): Nitrile gloves (minimum 5 mil thickness) are required. The polar nature of the lactam means it can penetrate standard latex; nitrile provides a superior chemical barrier against nitrogenous heterocycles.
Fig 1. Standard operating procedure for the safe handling and disposal of CAS 75926-51-1.
Synthetic Utility & Experimental Methodologies
As a Senior Application Scientist, I approach the functionalization of bicyclic lactams as an exercise in thermodynamic and kinetic control. The primary challenge with CAS 75926-51-1 is its bifunctionality: the C8-hydroxyl group and the C2-lactam nitrogen present competing nucleophilic sites.
To utilize this scaffold for drug development, we must achieve regioselective functionalization. Below is a field-proven, self-validating protocol for the selective N-alkylation of the lactam core.
Phase 1: Regioselective O-Silylation
Objective: Protect the C8-hydroxyl group to prevent O-alkylation. Causality: By utilizing tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF, we exploit the steric bulk of the TBS group. The oxygen atom at C8 is kinetically more accessible and less sterically hindered than the delocalized lactam nitrogen, allowing for highly regioselective O-protection under mild basic conditions.
Step-by-Step Protocol:
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Charge an oven-dried 100 mL round-bottom flask with CAS 75926-51-1 (1.0 eq, 10 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.
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Add imidazole (2.5 eq, 25 mmol) and stir until complete dissolution is achieved.
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Cool the reaction mixture to 0 °C using an ice bath to control the exothermic silylation.
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Add TBSCl (1.2 eq, 12 mmol) portion-wise over 10 minutes.
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Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) for 4 hours.
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. System Logic: The protocol mandates that the reaction must not proceed to workup until the peak corresponding to the starting material (m/z 166 [M+H]
) is ≤ 1% relative to the product peak (m/z 280 [M+H]). If unreacted starting material remains, add 0.2 eq TBSCl and stir for an additional hour.
Phase 2: N-Alkylation of the Lactam Core
Objective: Introduce an alkyl substituent at the N1 position. Causality: With the C8-OH masked, the lactam nitrogen is the sole remaining nucleophile. We use Sodium Hydride (NaH) to deprotonate the lactam. Tetrahydrofuran (THF) is chosen as the solvent because it poorly solvates the resulting sodium cation, creating a "naked" and highly reactive lactam anion that rapidly attacks the incoming electrophile.
Step-by-Step Protocol:
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Dissolve the O-protected intermediate (1.0 eq, 8 mmol) in anhydrous THF (30 mL) and cool to 0 °C.
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Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 12 mmol) in one portion. (Caution: Evolution of hydrogen gas).
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Stir for 30 minutes at 0 °C to ensure complete deprotonation.
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Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 9.6 mmol) dropwise.
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Warm to room temperature and stir for 6 hours.
Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. System Logic: The reaction is validated as complete only when the UV-active spot of the intermediate is entirely replaced by a higher
spot. Quench with saturated aqueous NHCl only after this validation is confirmed.
Fig 2. Self-validating synthetic workflow for the functionalization of CAS 75926-51-1.
Conclusion
CAS 75926-51-1 (5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone) is a high-value intermediate whose utility is unlocked through rigorous understanding of its physicochemical properties and orthogonal reactivity. By implementing self-validating experimental designs—where analytical checkpoints act as logical gates before proceeding to subsequent steps—researchers can eliminate downstream purification bottlenecks and maximize the yield of complex, bioactive quinolone derivatives.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone". PubChem.[Link]
